UCB-6876

描述

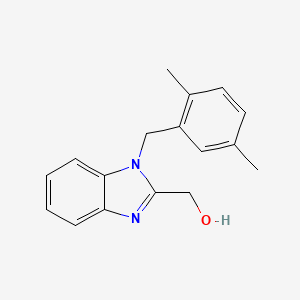

Structure

3D Structure

属性

IUPAC Name |

[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-7-8-13(2)14(9-12)10-19-16-6-4-3-5-15(16)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRPPZWEPMDGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Tactics of UCB-6876: A Deep Dive into its Allosteric Inhibition of Tumor Necrosis Factor Alpha

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of UCB-6876, a novel small molecule inhibitor of Tumor Necrosis Factor alpha (TNF-α). This compound represents a significant advancement in the field of TNF-α modulation, operating through a unique allosteric mechanism that stabilizes a distorted, signaling-incompetent conformation of the TNF-α trimer. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, inflammation, and therapeutic protein development.

Executive Summary

Tumor Necrosis Factor alpha is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. This compound is a small molecule that inhibits TNF-α signaling not by direct competition with its receptor, but by binding to a cryptic pocket within the TNF-α trimer. This binding event induces and stabilizes an asymmetric conformation of the trimer, which disrupts one of the three receptor binding sites. Consequently, the stoichiometry of TNF-α binding to its receptor, TNFR1, is altered, preventing the necessary receptor clustering required for downstream signal transduction. This allosteric modulation effectively neutralizes the biological activity of TNF-α.

Core Mechanism of Action: Stabilization of a Distorted TNF-α Trimer

The canonical active form of soluble TNF-α is a homotrimer characterized by a three-fold symmetry. This symmetrical arrangement allows for the binding of three TNFR1 molecules, leading to receptor trimerization and the initiation of downstream signaling pathways, such as the NF-κB pathway.

This compound disrupts this process by binding to a novel, cryptic pocket located at the interface of the TNF-α monomers.[1] This binding event induces a conformational change in the TNF-α trimer, breaking its three-fold symmetry and resulting in a distorted, asymmetric structure.[1][2] The crystal structure of the human TNF-α-UCB-6876 complex (PDB ID: 6OOY) reveals this distorted conformation.[1]

The most critical consequence of this conformational distortion is the disruption of one of the three TNFR1 binding sites. As a result, the this compound-bound TNF-α trimer is only capable of binding to two TNFR1 molecules.[1][3] This incomplete receptor engagement is insufficient to trigger the full activation of the downstream signaling cascade, effectively inhibiting the pro-inflammatory effects of TNF-α.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the interaction of this compound with TNF-α and its inhibitory activity.

| Parameter | Value | Species | Assay | Reference |

| Dissociation Constant (KD) | 22 µM | Human | Surface Plasmon Resonance (SPR) | [1] |

| Association Rate (kon) | 923 M-1s-1 | Human | Surface Plasmon Resonance (SPR) | [1] |

| Dissociation Rate (koff) | 0.02 s-1 | Human | Surface Plasmon Resonance (SPR) | [1] |

| IC50 | 202 nM | Human | HEK-293 NF-κB Reporter Gene Assay | [1] |

| IC50 | 95 nM | Mouse | HEK-293 NF-κB Reporter Gene Assay | [1] |

Key Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the methodology used to determine the binding kinetics of this compound to human TNF-α.

-

Instrumentation: Biacore T200 (GE Healthcare).[4]

-

Immobilization:

-

Analyte and Running Buffer:

-

This compound was used as the analyte.

-

The running buffer was HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) supplemented with 5% DMSO.[4]

-

-

Kinetic Analysis:

-

Data Analysis:

-

The resulting sensorgrams were double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

-

The binding data were fitted to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

-

HEK-293 NF-κB Reporter Gene Assay for Cellular Activity

This protocol describes a representative method for determining the cellular potency of this compound in inhibiting TNF-α-induced NF-κB signaling.

-

Cell Line: HEK-293 cells stably expressing an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase). The HEK-Blue™ CD40L SEAP reporter cell line is a suitable example.[3]

-

Cell Culture and Plating:

-

HEK-293 reporter cells were cultured in appropriate media.

-

Cells were seeded into 96-well plates at a density that would result in a confluent monolayer on the day of the assay.

-

-

Compound Treatment:

-

A serial dilution of this compound was prepared in assay medium.

-

The cells were pre-incubated with the various concentrations of this compound for 1 hour at 37°C.

-

-

TNF-α Stimulation:

-

A solution of human or mouse TNF-α was prepared at a concentration that elicits a submaximal response (e.g., EC80).

-

The TNF-α solution was added to the wells containing the cells and this compound. A set of wells with cells and TNF-α but no compound served as the positive control, and wells with cells and medium alone served as the negative control.

-

-

Incubation: The plate was incubated for a period sufficient to allow for reporter gene expression (typically 6-24 hours) at 37°C.

-

Reporter Gene Detection:

-

The level of reporter gene expression was quantified. For a SEAP reporter, a colorimetric substrate was added to the culture supernatant. For a luciferase reporter, a lysis buffer followed by a luciferase substrate was added to the cells.

-

The signal (absorbance or luminescence) was read using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound was calculated relative to the positive and negative controls.

-

The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Visualizations

Signaling Pathway of TNF-α and Inhibition by this compound

Caption: TNF-α signaling pathway and its inhibition by this compound.

Experimental Workflow for Cellular Activity Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound Mechanism

Caption: Logical flow of the mechanism of action of this compound.

Conclusion

This compound represents a novel class of TNF-α inhibitors that function through an allosteric mechanism. By stabilizing a naturally occurring, signaling-incompetent conformation of the TNF-α trimer, this compound effectively prevents the productive engagement of its receptor, TNFR1. This mechanism of action, distinct from the direct receptor-binding competition of monoclonal antibodies, offers a promising new avenue for the development of small-molecule therapeutics for the treatment of TNF-α-mediated inflammatory diseases. The data and protocols presented in this whitepaper provide a comprehensive overview of the molecular basis for the therapeutic potential of this compound.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of UCB-6876: A Technical Guide to its Inhibition of TNF Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of UCB-6876 and its analogues as small-molecule inhibitors of Tumor Necrosis Factor (TNF) signaling. The following sections detail the quantitative data derived from key experiments, comprehensive experimental protocols, and visualizations of the signaling pathways and experimental workflows.

Introduction: Targeting TNF Signaling with Small Molecules

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine central to the inflammatory cascade and a key therapeutic target in autoimmune diseases such as rheumatoid arthritis. While biologic drugs targeting TNF have been highly successful, the development of orally available small-molecule inhibitors has been a significant challenge. This compound and its derivatives represent a novel class of TNF inhibitors that function not by blocking the receptor-binding site directly, but by stabilizing an asymmetric, inactive conformation of the TNF trimer. This allosteric mechanism of inhibition prevents productive signaling through its primary receptor, TNFR1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more potent analogue, UCB-9260, providing a comparative overview of their biochemical and cellular activities.

Table 1: Binding Affinity of UCB Compounds to TNF

| Compound | Target | Method | KD | kon (M-1s-1) | koff (s-1) |

| This compound | Human TNFα | SPR | 22 µM | 923 | 0.02 |

| UCB-9260 | Human TNFα | SPR | 13 nM | - | - |

Data compiled from multiple sources.[1][2]

Table 2: In Vitro Cellular Activity of UCB-9260

| Assay | Cell Line | Stimulus | Endpoint | IC50 |

| NF-κB Reporter Gene Assay | HEK-293 | 10 pM human TNF | NF-κB activity | 202 nM |

| Cytotoxicity Assay | L929 | human TNF | Cell Viability | 116 nM |

| Cytotoxicity Assay | L929 | mouse TNF | Cell Viability | 120 nM |

Data compiled from a study on UCB-9260.[2]

Table 3: In Vivo Efficacy of UCB-9260

| Animal Model | Dosing | Outcome Measure | Result |

| Zymosan-induced neutrophilia in mice | 10-300 mg/kg, p.o. | Neutrophil recruitment | Dose-dependent inhibition |

| Collagen Antibody-Induced Arthritis (CAIA) in mice | 150 mg/kg, p.o., bid | Arthritis clinical score | Significant reduction |

Data from in vivo studies on UCB-9260.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (KD) and kinetic parameters (kon, koff) of UCB compounds to human TNF.

Materials:

-

Biacore T200 instrument

-

CM5 sensor chip

-

Human TNFα

-

This compound or UCB-9260

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) + 5% DMSO

Protocol:

-

Immobilization of TNFα:

-

Equilibrate the CM5 sensor chip with HBS-P buffer.

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject human TNFα (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~2000 response units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

-

Binding Analysis:

-

Prepare serial dilutions of this compound or UCB-9260 in HBS-P buffer with 5% DMSO.

-

Inject the compound solutions over the immobilized TNFα surface at a flow rate of 30 µL/min. For single-cycle kinetics, inject increasing concentrations sequentially.

-

Allow for an association phase followed by a dissociation phase where buffer is flowed over the chip.

-

Regenerate the sensor surface between cycles if necessary, using a pulse of a suitable regeneration solution (e.g., low pH glycine).

-

-

Data Analysis:

-

Double-reference the data by subtracting the signal from a reference flow cell and a buffer-only injection.

-

Fit the sensorgrams to a 1:1 binding model to determine the kon, koff, and KD values.

-

HEK-293 NF-κB Reporter Gene Assay

Objective: To measure the inhibitory effect of UCB compounds on TNF-induced NF-κB signaling.

Materials:

-

HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene

-

96-well cell culture plates

-

Human TNFα

-

UCB-9260

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density of 30,000 cells/well and incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of UCB-9260 in cell culture medium.

-

Pre-incubate the cells with the compound dilutions for 1 hour.

-

-

TNFα Stimulation:

-

Add human TNFα to a final concentration of 10 pM to the compound-treated wells.

-

Include a positive control (TNFα only) and a negative control (medium only).

-

-

Incubation: Incubate the plate for 5-6 hours at 37°C.

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the positive and negative controls.

-

Plot the percentage inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

L929 Cytotoxicity Assay

Objective: To assess the ability of UCB compounds to protect L929 cells from TNF-induced cytotoxicity.

Materials:

-

L929 mouse fibrosarcoma cells

-

96-well cell culture plates

-

Human or mouse TNFα

-

Actinomycin D

-

UCB-9260

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Protocol:

-

Cell Seeding: Seed L929 cells in a 96-well plate and allow them to adhere overnight.

-

Compound and TNFα Treatment:

-

Prepare serial dilutions of UCB-9260.

-

Add the compound dilutions to the cells, followed by the addition of TNFα (human or mouse) and Actinomycin D (to sensitize the cells to TNF-induced apoptosis).

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well.

-

Measure the absorbance or luminescence according to the reagent's protocol.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC50 value by plotting cell viability against the compound concentration.

-

RIP1 Ubiquitination Western Blot

Objective: To investigate the effect of UCB compounds on the early signaling events downstream of TNFR1 activation, specifically the ubiquitination of RIP1.

Materials:

-

Jurkat cells

-

Human TNFα

-

UCB-9260

-

Etanercept (positive control)

-

Lysis buffer

-

Antibodies: anti-TNFR1, anti-RIP1, anti-ubiquitin, anti-pNFkB, anti-GAPDH

-

Protein A/G beads

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Cell Treatment:

-

Treat Jurkat cells with UCB-9260 or etanercept for a specified time.

-

Stimulate the cells with human TNFα for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation.

-

Immunoprecipitation of TNFR1:

-

Incubate the cell lysates with an anti-TNFR1 antibody overnight at 4°C.

-

Add Protein A/G beads to pull down the TNFR1-containing protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against RIP1 and ubiquitin to detect ubiquitinated RIP1.

-

Analyze whole-cell lysates separately by Western blot for pNFkB and GAPDH (as a loading control).

-

-

Data Analysis: Compare the levels of ubiquitinated RIP1 in the different treatment groups.

Analytical Size Exclusion Chromatography (AnSEC)

Objective: To determine the stoichiometry of the TNF-TNFR1 complex in the presence and absence of a UCB compound.

Materials:

-

Size exclusion chromatography system (e.g., ÄKTA)

-

Superdex 200 Increase column (or similar)

-

Human TNFα

-

Soluble human TNFR1

-

UCB compound

-

Running buffer (e.g., PBS)

Protocol:

-

Sample Preparation:

-

Prepare samples of human TNFα alone, TNFα pre-incubated with the UCB compound, and TNFα mixed with varying molar ratios of TNFR1 (with and without the compound).

-

Incubate the mixtures to allow complex formation.

-

-

Chromatography:

-

Equilibrate the SEC column with the running buffer.

-

Inject the samples onto the column.

-

Run the chromatography at a constant flow rate.

-

-

Data Collection and Analysis:

-

Monitor the protein elution profile at 280 nm.

-

Analyze the chromatograms to observe any shifts in the elution volume of the TNFα peak upon binding to TNFR1 and/or the UCB compound, which indicates the formation of larger complexes.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: TNF signaling pathway and the inhibitory mechanism of this compound.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Caption: General workflow for in vitro cellular assays.

References

- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitination of RIP1 regulates an NF-κB-independent cell death switch in TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

UCB-6876: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of UCB-6876, a small molecule inhibitor of Tumor Necrosis Factor (TNF). The document details its mechanism of action, key experimental data, and the methodologies used in its characterization.

Introduction: Targeting TNF with a Novel Mechanism

Tumor Necrosis Factor (TNF) is a trimeric cytokine central to inflammatory processes and a validated target for numerous autoimmune diseases.[1][2] this compound represents a novel class of TNF inhibitors that function by stabilizing a distorted, asymmetric conformation of the TNF trimer.[1][2] This allosteric modulation prevents the binding of the third TNF receptor 1 (TNFR1), thereby inhibiting downstream signaling.[1] This mechanism contrasts with traditional antibody-based therapies that block the receptor-binding sites directly.

Mechanism of Action: Stabilization of a Distorted TNF Trimer

This compound binds to a pocket within the core of the TNF homotrimer.[1][2] This binding induces a conformational change that distorts one of the three potential TNFR1 binding sites.[1][2] As a result, the stoichiometry of receptor binding is reduced from three to two TNFR1 molecules per TNF trimer, which is insufficient to initiate a productive signaling cascade.[1] Docking analyses have revealed that this compound forms hydrogen bonds with Gly121 and Tyr151 residues and engages in hydrophobic interactions with Leu57, Tyr59, Gly121, Ile155, and Tyr119 of TNFα.[2]

Signaling Pathway Diagram

Caption: this compound stabilizes a distorted TNF trimer, preventing full receptor engagement and inhibiting signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from various biophysical and cellular assays.

Table 1: Surface Plasmon Resonance (SPR) Kinetic Parameters

| Compound | Analyte | Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (µM) |

|---|---|---|---|---|---|

| This compound | This compound (15.6-250 µM) | Human TNF | Not specified | Not specified | Not specified |

| UCB-9260 | UCB-9260 (1.875-30 µM) | Human TNF | Not specified | Not specified | Not specified |

| UCB-6786 | UCB-6786 (1.875-30 µM) | Human TNF | Not specified | Not specified | Not specified |

Note: Specific kinetic constants for this compound were not detailed in the provided search results, but concentration ranges for analysis were given.[3][4]

Table 2: Cellular Assay Data

| Assay | Cell Line | Compound | Effect | Key Parameters |

|---|---|---|---|---|

| L929 Cytotoxicity Assay | L929 (mouse fibrosarcoma) | UCB-9260 | Inhibition of mouse and human TNF-induced cell death | Increased luminescence indicates inhibition.[4] |

| NF-κB Reporter Gene Assay | HEK-293 | UCB-9260 | Inhibition of TNF-stimulated NF-κB pathway | Data compared against maximal activation by TNF and agonist antibody.[4] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol was used to measure the binding kinetics of UCB compounds to human TNF.[3]

-

Instrumentation: BIAcore T200 (GE Healthcare).

-

Sensor Chip: CM5 Sensor Chip.

-

Immobilization: Human TNF was immobilized on flow channel 2 (~2000 RU) via amine coupling chemistry. Flow channel 1 was left blank as a reference.

-

Running Buffer: HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) + 5% DMSO.

-

Analyte Injection: this compound was injected in series over all flow cells at concentrations of 15.625 µM, 31.25 µM, 62.5 µM, 125 µM, and 250 µM at a flow rate of 30 µl/min.

-

Regeneration: The surface was regenerated between cycles with two 60-second injections of 40 mM HCl followed by a single 30-second injection of 5 mM NaOH.

-

Data Analysis: Double-referenced, background-subtracted binding curves were analyzed using T200 Evaluation software (version 1.0) to determine kinetic parameters.

Experimental Workflow: SPR Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound binding to human TNF.

Analytical Size Exclusion Chromatography (AnSEC)

This method was used to analyze the stoichiometry of the TNF:TNFR1 complex in the presence of UCB compounds.[4]

-

Sample Preparation:

-

Human TNF was incubated alone or with a UCB compound (e.g., UCB-5307).

-

Separately, a pre-formed complex of human TNF and human TNFR1 (at a 3.2-fold molar excess of receptor) was prepared.

-

The pre-formed complex was also incubated with various concentrations of the UCB compound.

-

-

Chromatography: Samples were run on a size exclusion column.

-

Detection: Elution profiles were monitored, likely by UV absorbance at 280 nm.

-

Analysis: The migration positions of peaks corresponding to TNF bound to 1, 2, or 3 receptors were compared across different conditions to determine the effect of the compound on complex formation. The results showed that the compounds shifted the equilibrium to favor complexes with only two bound receptors.[4]

L929 Cell Viability Assay

This functional assay measures the ability of compounds to inhibit TNF-induced cell death.[4]

-

Cell Culture: L929 mouse fibrosarcoma cells are cultured in appropriate media.

-

Treatment: Cells are incubated with human or mouse TNF in the presence of varying concentrations of the test compound (e.g., UCB-9260).

-

Incubation: The plates are incubated to allow TNF to induce apoptosis/necrosis.

-

Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo), where the luminescence signal is proportional to the number of viable cells.

-

Data Analysis: An increase in luminescence in the presence of the compound compared to TNF alone indicates inhibition of TNF's cytotoxic effect.

Synthesis and Chemical Properties

This compound is chemically named 1-[(2,5-dimethylphenyl)methyl]-1H-Benzimidazole-2-methanol (CAS 637324-45-9).[4] The synthesis involves standard organic chemistry techniques, with starting materials procured from commercial suppliers.[4] Characterization is performed using techniques such as NMR and LC-MS.[4]

Synthesis of 1-(2,5-dimethylbenzyl)-1H-benzimidazole (Intermediate): [4]

-

A key intermediate was synthesized and purified, yielding an off-white solid.

-

¹H NMR (300 MHz, d6-DMSO): δ 8.23 (s, 1H), 7.68-7.66 (m, 1H), 7.43-7.41 (m, 1H), 7.21-7.19 (m, 2H), 7.10 (d, J 7.6 Hz, 1H), 7.01 (d, J 7.6 Hz, 1H), 6.67 (s, 1H), 5.45 (s, 2H), 2.25 (s, 3H), 2.14 (s, 3H).

Conclusion

The discovery and development of this compound have elucidated a novel mechanism for the inhibition of TNF. By binding within the trimer core and stabilizing an asymmetric, signaling-deficient conformation, this compound effectively reduces the stoichiometry of receptor binding. This approach offers a promising alternative to existing biologic therapies for TNF-mediated diseases. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and immunology.

References

- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

The Molecular Target of UCB-6876: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UCB-6876 is a small molecule inhibitor that selectively targets Tumor Necrosis Factor alpha (TNFα), a key cytokine implicated in a range of inflammatory diseases. This document provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. This compound functions by binding to and stabilizing a naturally occurring, asymmetric conformation of the soluble TNFα trimer. This stabilization allosterically hinders the binding of the TNF receptor 1 (TNFR1), effectively inhibiting downstream signaling pathways that drive inflammation. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to serve as a technical resource for the scientific community.

Molecular Target and Mechanism of Action

The primary molecular target of this compound has been unequivocally identified as Tumor Necrosis Factor alpha (TNFα) .[1] this compound exhibits a novel mechanism of action by not directly competing with the TNFα-TNFR1 interaction at the binding interface. Instead, it acts as an allosteric inhibitor.

The active form of soluble TNFα is a homotrimer with threefold symmetry. This compound binds to a specific, asymmetric crystalline form of the TNFα trimer.[1] This binding event stabilizes an asymmetric conformation of the soluble TNFα trimer, which compromises its signal transduction capabilities.[1] By locking the trimer in this distorted state, this compound allosterically alters one of the three receptor-binding sites on the TNFα molecule.[1] Consequently, the affinity for the third TNFR1 molecule is significantly reduced, preventing the canonical 3:1 binding ratio of TNFR1 to the TNFα trimer that is required for robust downstream signaling.[1]

Signaling Pathway of TNFα and Inhibition by this compound

TNFα exerts its biological effects by binding to its receptors, primarily TNFR1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors upregulate the expression of pro-inflammatory genes. This compound disrupts the initial step of this cascade.

Quantitative Data

The interaction of this compound with TNFα has been characterized using various biophysical techniques, with Surface Plasmon Resonance (SPR) providing key quantitative data on its binding kinetics.

| Parameter | Value | Method | Source |

| Dissociation Constant (KD) | 22 µM | Surface Plasmon Resonance (SPR) | [1] |

| Association Rate (kon) | 923 M-1s-1 | Surface Plasmon Resonance (SPR) | [1] |

| Dissociation Rate (koff) | 0.02 s-1 | Surface Plasmon Resonance (SPR) | [1] |

Table 1: Binding kinetics of this compound to the asymmetric crystal form of the TNFα trimer.

The slow association and dissociation rates are unusual for a small molecule of its size and are consistent with a mechanism involving a conformational selection of a low-abundance form of the TNFα trimer.[2]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the determination of binding kinetics of this compound to immobilized TNFα using a Biacore T200 instrument.

Materials:

-

Biacore T200 instrument (GE Healthcare)

-

CM5 Sensor Chip (GE Healthcare)

-

Amine coupling kit (GE Healthcare)

-

Human TNFα

-

This compound

-

Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) with 5% DMSO

-

Regeneration Solution: 40 mM HCl, 5 mM NaOH

Procedure:

-

Immobilization of TNFα:

-

Equilibrate the system with running buffer.

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize human TNFα to the surface of flow cell 2 to a level of approximately 2000 Response Units (RU) via standard amine coupling chemistry.

-

Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.

-

Flow cell 1 is left blank to serve as a reference.

-

-

Binding Analysis:

-

Allow the surface to stabilize in the running buffer.

-

Prepare serial dilutions of this compound in the running buffer (e.g., 15.625 µM, 31.25 µM, 62.5 µM, 125 µM, and 250 µM).

-

Inject the this compound solutions over all flow cells in series at a flow rate of 30 µl/min.

-

Allow for a sufficient dissociation phase.

-

-

Data Analysis:

-

Perform double-referencing by subtracting the signal from the reference flow cell and a buffer-only injection.

-

Fit the resulting sensorgrams to a 1:1 binding model using the Biacore T200 Evaluation software to determine kon, koff, and KD.

-

-

Regeneration:

-

Regenerate the sensor surface between cycles with two 60-second injections of 40 mM HCl followed by a single 30-second injection of 5 mM NaOH at a flow rate of 10 µl/min.[3]

-

HEK293 NF-κB Reporter Gene Assay

This cellular assay measures the inhibitory effect of this compound on TNFα-induced NF-κB activation.

Materials:

-

HEK293 cells stably expressing an NF-κB reporter gene (e.g., luciferase or SEAP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human TNFα

-

This compound

-

Assay plates (96-well, white, clear bottom for luminescence)

-

Luciferase substrate (e.g., Bright-Glo)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293 NF-κB reporter cells in 96-well plates at an appropriate density and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate a fixed concentration of human TNFα (e.g., 10 pM) with the this compound dilutions for 1 hour at 37°C.

-

Remove the old medium from the cells and add the TNFα/UCB-6876 mixtures.

-

Include controls for basal activity (medium only) and maximal stimulation (TNFα only).

-

-

Incubation:

-

Incubate the plates for 6 hours at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add the luciferase substrate to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the maximal TNFα response.

-

Plot the percentage of inhibition against the log concentration of this compound and fit a four-parameter logistic equation to determine the IC50 value.

-

L929 Cell Cytotoxicity Assay

This assay assesses the ability of this compound to inhibit TNFα-induced cell death in the murine L929 fibroblast cell line.

Materials:

-

L929 cells

-

Cell culture medium

-

Human or mouse TNFα

-

Actinomycin D

-

This compound

-

Assay plates (96-well)

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed L929 cells in 96-well plates and incubate overnight.

-

-

Compound and TNFα Addition:

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells, followed by a fixed concentration of TNFα and Actinomycin D (to sensitize the cells to TNFα-induced apoptosis).

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C.

-

-

Viability Measurement:

-

Add the cell viability reagent to each well.

-

Measure luminescence to quantify the number of viable cells.

-

-

Data Analysis:

-

Increased luminescence indicates inhibition of TNFα-induced cell death.

-

Calculate the percentage of protection and determine the IC50 of this compound.

-

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors for TNFα. Its unique allosteric mechanism of action, which involves the stabilization of a signaling-incompetent asymmetric trimer, offers a differentiated approach compared to traditional orthosteric inhibitors. The data and protocols presented in this guide provide a detailed technical foundation for researchers and drug developers working on TNFα-targeted therapies. The continued exploration of such novel inhibitory mechanisms holds promise for the development of new treatments for a wide array of inflammatory and autoimmune disorders.

References

The Structure-Activity Relationship of UCB-6876: A Technical Guide to a Novel Class of TNF Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of UCB-6876, a pioneering small molecule inhibitor of Tumor Necrosis Factor (TNF). This document details the mechanism of action, quantitative binding and functional data, and the experimental protocols utilized in the characterization of this compound and its analogues.

Executive Summary

Tumor Necrosis Factor (TNF) is a key cytokine implicated in a range of inflammatory diseases. While biologic drugs targeting TNF have proven successful, the development of small molecule inhibitors has been a significant challenge. This compound and its related compounds represent a novel class of TNF inhibitors that function not by direct receptor antagonism, but by stabilizing a naturally occurring, asymmetric, and signaling-incompetent conformation of the TNF trimer. This unique mechanism of action effectively reduces the valency of TNF-receptor interactions, thereby inhibiting downstream inflammatory signaling. This guide synthesizes the available data to provide a comprehensive resource for researchers in the field of TNF biology and drug discovery.

Mechanism of Action: Stabilization of an Asymmetric TNF Trimer

The primary mechanism of action for this compound and its analogues is the allosteric inhibition of TNF signaling through the stabilization of a distorted, asymmetric form of the TNF trimer.[1][2] In its active state, the TNF homotrimer binds to three TNF receptor 1 (TNFR1) molecules, leading to receptor clustering and the initiation of downstream signaling cascades, such as the NF-κB pathway.

This compound binds to a cryptic pocket within the core of the TNF trimer, inducing a conformational change that prevents one of the three receptor binding sites from effectively engaging with TNFR1.[1] This results in a TNF trimer that can only bind to two TNFR1 molecules, which is insufficient to trigger a robust signaling response.[1] This mechanism has been elucidated through X-ray crystallography and various biophysical and cellular assays.

Below is a diagram illustrating the proposed mechanism of action.

Caption: this compound stabilizes an asymmetric TNF trimer, preventing full receptor engagement and inhibiting downstream signaling.

Structure-Activity Relationship

The following tables summarize the quantitative data for this compound and related benzimidazole-based TNF inhibitors. The data has been compiled from various sources and highlights the key structural modifications that influence binding affinity and cellular potency.

Table 1: Binding Affinity of UCB Compounds to Human TNF

| Compound | Structure | CAS Number | KD (nM) | Assay Method |

| This compound | 1-[(2,5-dimethylphenyl)methyl]-1H-Benzimidazole-2-methanol | 637324-45-9 | 22,000[3] | Surface Plasmon Resonance |

| UCB-6786 | 1-[(2-methylphenyl)methyl]-1H-Benzimidazole-2-methanol | 537018-21-6 | N/A | Surface Plasmon Resonance (binding observed)[4] |

| UCB-5307 | N/A | N/A | 9[2] | N/A |

| UCB-9260 | N/A | N/A | 13 | N/A |

N/A: Not available in the reviewed literature.

Table 2: In Vitro Functional Activity of UCB Compounds

| Compound | HEK293 NF-κB IC50 (nM) (10 pM hTNF) | L929 Cytotoxicity IC50 (nM) (human TNF) | L929 Cytotoxicity IC50 (nM) (mouse TNF) |

| This compound | N/A | N/A | N/A |

| UCB-9260 | 202 | 116 | 120 |

| UCB-5307 | N/A | N/A | N/A |

N/A: Not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of the this compound series are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the method used to determine the binding kinetics and affinity (KD) of the compounds to human TNF.

Caption: Workflow for determining compound binding kinetics to TNF using SPR.

Detailed Steps:

-

Immobilization: Human TNF is immobilized on a CM5 sensor chip to a level of approximately 2000-5000 response units (RU) using standard amine coupling chemistry.[5]

-

Equilibration: The sensor surface is equilibrated with a running buffer, typically HBS-P+ (HEPES buffered saline with surfactant P20) containing 5% DMSO to match the compound solvent.[5]

-

Compound Injection: A series of concentrations of the test compound (e.g., this compound serially diluted from 187.5 µM) are injected over the sensor surface at a constant flow rate (e.g., 30-100 µl/min).[5]

-

Association/Dissociation: The binding of the compound to TNF is monitored in real-time as a change in RU. The association phase is followed by a dissociation phase where the compound solution is replaced by running buffer.

-

Regeneration: The sensor surface is regenerated between cycles using a low pH buffer (e.g., 40 mM HCl) followed by a brief injection of a high pH buffer (e.g., 5 mM NaOH) to remove any remaining bound compound.[5]

-

Data Analysis: The resulting sensorgrams are double-referenced and fit to a 1:1 binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]

HEK293 NF-κB Reporter Gene Assay

This cell-based assay is used to measure the functional inhibition of TNF-induced NF-κB signaling.

Caption: Workflow for the HEK293 NF-κB reporter gene assay.

Detailed Steps:

-

Cell Culture: HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase) are cultured under standard conditions.

-

Compound Addition: Cells are treated with various concentrations of the test compounds.

-

TNF Stimulation: After a pre-incubation period with the compound, cells are stimulated with a sub-maximal concentration of human TNF (e.g., 10 pM).

-

Incubation: The cells are incubated for a sufficient time (e.g., 6 hours) to allow for the expression of the reporter gene.

-

Signal Detection: The cells are lysed, and the reporter gene product (e.g., luciferase) activity is measured using a luminometer.

-

Data Analysis: The data is normalized to controls, and the IC50 value is calculated from the resulting dose-response curve.

L929 Cell Cytotoxicity Assay

This assay measures the ability of the compounds to inhibit TNF-induced cell death in L929 murine fibrosarcoma cells.

Detailed Steps:

-

Cell Plating: L929 cells are seeded in 96-well plates.

-

Compound and TNF Addition: The cells are treated with a combination of a fixed concentration of actinomycin D (to sensitize the cells to TNF-induced apoptosis), varying concentrations of the test compound, and a fixed concentration of either human or mouse TNF.

-

Incubation: The plates are incubated for 24 hours.

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.

-

Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound series of compounds represents a significant advancement in the field of small molecule TNF inhibitors. Their novel mechanism of action, which involves the allosteric stabilization of a signaling-incompetent form of the TNF trimer, offers a promising alternative to the direct receptor-binding antagonism of biologic drugs. The structure-activity relationship data, though not yet exhaustive, provides a solid foundation for the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties.

Future research should focus on obtaining a more complete SAR dataset with all relevant analogues tested under standardized assay conditions. Further elucidation of the precise molecular interactions within the binding pocket through continued crystallographic and computational studies will be crucial for optimizing compound design. Ultimately, the translation of these potent and selective TNF inhibitors into clinically effective oral therapies for inflammatory diseases remains a key objective.

References

- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]

UCB-6876: A Technical Guide to its Allosteric Inhibition of TNFR1 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule UCB-6876 and its inhibitory effect on Tumor Necrosis Factor Receptor 1 (TNFR1) signaling. The document details the mechanism of action, presents quantitative data on its interaction with TNFα, and outlines the experimental protocols used to characterize this molecule.

Core Mechanism of Action: Allosteric Stabilization of a Distorted TNFα Trimer

This compound represents a class of small molecule inhibitors that function through a novel allosteric mechanism. Unlike biologic TNFα inhibitors that sterically hinder the interaction with its receptors, this compound binds to a cryptic pocket within the soluble TNFα homotrimer.[1] This binding event stabilizes the TNFα trimer in a distorted, asymmetric conformation.[1][2]

The native, symmetrical TNFα trimer possesses three identical binding sites for TNFR1. The conformational change induced by this compound disrupts the integrity of one of these binding sites, effectively reducing the stoichiometry of TNFR1 binding from three to two receptors per TNFα trimer.[3] This prevention of full receptor engagement is critical, as the trimerization of TNFR1 is a prerequisite for the recruitment of downstream signaling adaptors and the initiation of the inflammatory cascade.[3] The crystal structure of the human TNF-UCB-6876 complex has been resolved and is available in the Protein Data Bank (PDB ID: 6OOY).[1][3]

Quantitative Data

The interaction of this compound and related compounds with TNFα has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Binding Affinity and Kinetics of this compound with TNFα

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 22 µM | Surface Plasmon Resonance (SPR) | [1] |

| Association Rate (kon) | 923 M-1s-1 | Surface Plasmon Resonance (SPR) | [1] |

| Dissociation Rate (koff) | 0.02 s-1 | Surface Plasmon Resonance (SPR) | [1] |

Table 2: In Vitro Efficacy of a Structurally Related Compound (UCB-9260) in a Cellular Assay

| Assay | Target | IC50 | Cell Line | Reference |

| NF-κB Reporter Gene Assay | Human TNFα | 202 nM | HEK-293 | [4] |

| NF-κB Reporter Gene Assay | Mouse TNFα | 95 nM | HEK-293 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the TNFR1 signaling pathway, the mechanism of this compound action, and the workflows of key experimental procedures.

Caption: TNFR1 Signaling Pathway.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflows.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its effects on TNFR1 signaling.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol is adapted from studies characterizing the binding of this compound to human TNFα.[5]

-

Instrument: Biacore T200 (GE Healthcare)

-

Sensor Chip: CM5 Sensor Chip (GE Healthcare)

-

Ligand Immobilization:

-

Human TNFα is tethered to the flow-channel surface via amine coupling chemistry to a level of approximately 2000 response units (RU).

-

A blank immobilization is performed on a reference flow-channel.

-

-

Analyte and Running Conditions:

-

Running Buffer: HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) supplemented with 5% DMSO.

-

Analyte (this compound) Preparation: A dilution series of this compound is prepared in the running buffer. A typical concentration range is 15.625 µM to 250 µM.

-

Injection: this compound is injected over all flow cells in series at a flow rate of 30 µl/min using a single-cycle kinetics method.

-

-

Data Analysis:

-

The surface is regenerated between cycles with injections of 40 mM HCl followed by 5 mM NaOH.

-

Double-referenced, background-subtracted binding curves are produced using the Biacore T200 Evaluation software.

-

Kinetic parameters (KD, kon, koff) are determined by fitting the data to a 1:1 binding model.

-

NF-κB Reporter Gene Assay for Cellular Potency

This protocol outlines a general method for assessing the inhibition of TNFα-induced NF-κB activation, based on assays used for compounds similar to this compound.[4]

-

Cell Line: HEK-293 cells stably transfected with a secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB response element.

-

Protocol:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and culture overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Stimulation:

-

Pre-incubate the diluted this compound with a sub-maximal concentration of human TNFα (e.g., 10 pM) in assay medium for 1 hour at 37°C.

-

Add the this compound/TNFα mixture to the cells. Include controls for TNFα alone (maximum stimulation) and medium alone (baseline).

-

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a CO2 incubator.

-

Detection:

-

For SEAP: Collect the cell culture supernatant and measure SEAP activity using a suitable substrate (e.g., QUANTI-Blue).

-

For Luciferase: Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.

-

-

-

Data Analysis:

-

Normalize the data to the TNFα-only and medium-only controls.

-

Plot the dose-response curve and calculate the IC50 value using a four-parameter logistic fit.

-

RIPK1 Ubiquitination Assay by Immunoprecipitation and Western Blot

This protocol is based on methods used to assess early TNFR1 signaling events in Jurkat T-cells.[6][7]

-

Cell Line: Jurkat T-cells.

-

Protocol:

-

Cell Treatment:

-

Treat Jurkat cells with TNFα (e.g., 10 ng/ml) in the presence or absence of this compound for various short time points (e.g., 0, 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Lyse the cells in a buffer containing detergents (e.g., SDS, NP-40) and protease/phosphatase inhibitors. It is crucial to also include deubiquitinase inhibitors such as N-ethylmaleimide (NEM).

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G-agarose beads.

-

Immunoprecipitate RIPK1 from the lysates by incubating with an anti-RIPK1 antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads.

-

-

Western Blotting:

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) to detect ubiquitinated RIPK1, which will appear as a high-molecular-weight smear or ladder above the unmodified RIPK1 band.

-

Strip and re-probe the membrane with an anti-RIPK1 antibody to confirm equal immunoprecipitation of RIPK1 in all samples.

-

-

-

Data Analysis:

-

Qualitatively assess the reduction in the high-molecular-weight ubiquitin smear in the this compound-treated samples compared to the TNFα-only samples.

-

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitination of RIP1 regulates an NF-κB-independent cell death switch in TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitination of RIPK1 suppresses programmed cell death by regulating RIPK1 kinase activation during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to UCB-6876: A Novel Small Molecule Inhibitor of Tumor Necrosis Factor-Alpha

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCB-6876, with CAS number 637324-45-9, is a novel, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its interaction with the TNF-α signaling pathway. This compound represents a significant advancement in the development of non-biologic therapies for TNF-α mediated inflammatory diseases by uniquely stabilizing an asymmetric, signaling-incompetent conformation of the TNF-α trimer.

Core Concepts and Mechanism of Action

This compound is a TNF-α inhibitor that functions by binding to and stabilizing an asymmetrical form of the soluble TNF-α trimer.[1][2][3] This stabilization prevents the canonical binding of three TNF receptor 1 (TNFR1) molecules, thereby inhibiting downstream signaling cascades that lead to inflammation.[4] The binding of this compound to the TNF-α trimer is characterized by slow association and dissociation kinetics.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 637324-45-9 | [1][2][3][5] |

| Molecular Formula | C17H18N2O | [2][5] |

| Molecular Weight | 266.34 g/mol | [1][2][3][5] |

| IUPAC Name | (1-(2,5-Dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol | [2] |

Binding Affinity and Kinetics

The interaction between this compound and human TNF-α has been characterized using Surface Plasmon Resonance (SPR).

| Parameter | Value | Reference |

| Dissociation Constant (KD) | 22 µM | [1][3] |

| Association Rate (kon) | 923 M⁻¹s⁻¹ | [6] |

| Dissociation Rate (koff) | 0.02 s⁻¹ | [6] |

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

This protocol outlines the methodology used to determine the binding kinetics of this compound to human TNF-α.

Instrumentation:

-

Biacore T200 (GE Healthcare)[7]

Materials:

-

CM5 Sensor Chip (GE Healthcare)[7]

-

Amine Coupling Kit (GE Healthcare)

-

Recombinant human TNF-α

-

This compound

-

Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20) supplemented with 5% DMSO.[7]

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Procedure:

-

Surface Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

-

Ligand Immobilization: Immobilize recombinant human TNF-α to the surface of the experimental flow cells via standard amine coupling to a target density of approximately 2000 Resonance Units (RU). A reference flow cell is left blank to serve as a control.

-

Analyte Injection: Prepare a serial dilution of this compound in running buffer. For single-cycle kinetics, inject the different concentrations of this compound sequentially over the flow cells at a flow rate of 30 µL/min.[7] A typical concentration range would be 15.625 µM to 250 µM.[7]

-

Data Collection: Monitor the association and dissociation phases in real-time.

-

Data Analysis: Double-reference the collected data by subtracting the signal from the reference flow cell and a buffer-only injection. Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).

HEK-293 NF-κB Reporter Gene Assay

This generalized protocol describes a cell-based assay to measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Cell Line:

-

HEK-293 cells stably transfected with a nuclear factor-kappa B (NF-κB) response element driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

Materials:

-

HEK-293 NF-κB reporter cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TNF-α

-

This compound

-

Luciferase or SEAP detection reagents

Procedure:

-

Cell Seeding: Seed the HEK-293 NF-κB reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Incubate for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Add a fixed, sub-maximal concentration of human TNF-α to the wells to stimulate NF-κB activation.

-

Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

-

Signal Detection: Measure the reporter gene activity (luminescence or absorbance) according to the manufacturer's instructions for the detection reagent.

-

Data Analysis: Normalize the data to untreated controls and calculate the IC50 value for this compound, representing the concentration at which it inhibits 50% of the TNF-α-induced NF-κB activation.

Putative Synthesis of this compound

The following is a putative synthesis route for this compound, based on the disclosed synthesis of structurally related compounds.

Step 1: N-Alkylation of Benzimidazole

-

To a solution of benzimidazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., cesium carbonate) and a phase transfer catalyst (e.g., n-butylammonium iodide) at 0°C.

-

Stir the reaction mixture for a short period, then add 2,5-dimethylbenzyl bromide.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2,5-dimethylbenzyl)-1H-benzimidazole.

Step 2: Hydroxymethylation

-

The second step would likely involve the introduction of a hydroxymethyl group at the 2-position of the benzimidazole ring. This could potentially be achieved through various methods, such as a Grignard reaction with formaldehyde or other C1 electrophiles, followed by appropriate workup.

Disclaimer: This is a generalized, putative synthesis based on available chemical literature for similar compounds. The actual synthesis may involve different reagents, conditions, and purification methods.

Visualizations

TNF-α Signaling Pathway and Inhibition by UCB-6878

Caption: Inhibition of TNF-α signaling by this compound.

Experimental Workflow for SPR Analysis

Caption: Workflow for SPR-based kinetic analysis.

Conclusion

This compound presents a promising, novel approach to the inhibition of TNF-α. Its unique mechanism of stabilizing an asymmetric, non-productive conformation of the TNF-α trimer distinguishes it from existing biologic therapies. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on the next generation of TNF-α inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound and related compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. connectjournals.com [connectjournals.com]

- 6. invivogen.com [invivogen.com]

- 7. researchgate.net [researchgate.net]

UCB-6876: A Technical Pharmacology and Toxicology Profile

An In-Depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology and toxicology profile of UCB-6876, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF). The information is intended for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound is a preclinical small molecule that represents a novel class of TNF inhibitors. Unlike biologic agents that sequester TNF, this compound acts through a unique allosteric mechanism. It binds to and stabilizes a naturally occurring, asymmetric, and signaling-incompetent conformation of the TNF trimer. This stabilization prevents the productive engagement of TNF with its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling. While in vivo data for this compound is not publicly available, studies on closely related analogs, such as UCB-9260, have demonstrated promising efficacy in animal models of inflammation. A comprehensive toxicology profile for this compound is not available in the public domain; however, this document provides general toxicological considerations for TNF inhibitors.

Pharmacology

Mechanism of Action

This compound and its analogs inhibit TNF signaling by binding to a cryptic pocket within the TNF trimer, inducing and stabilizing an asymmetric conformation.[1] This distortion of the normally threefold symmetric TNF trimer prevents the binding of the third TNFR1 receptor, which is a critical step for initiating a productive signaling cascade. This allosteric inhibition effectively neutralizes the biological activity of soluble TNF.[1][2] Docking analyses have identified key hydrogen bond and hydrophobic interactions between this compound and specific residues within the TNF trimer, including Gly121, Tyr151, Leu57, Tyr59, and Ile155.[2]

In Vitro Pharmacology

The in vitro pharmacological properties of this compound and its analogs have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Pharmacology Data

| Compound | Assay | Target | Result | Reference |

| This compound | Surface Plasmon Resonance (SPR) | Human TNF | KD = 22 µM | [1][3] |

| UCB-9260 | L929 Cell Cytotoxicity Assay | Human TNF | IC50 = 95 nM | |

| UCB-9260 | L929 Cell Cytotoxicity Assay | Mouse TNF | IC50 = 95 nM | |

| UCB-5307 | SPR | Human TNF | KD = 9 nM | [4] |

In Vivo Pharmacology

While specific in vivo pharmacokinetic and efficacy data for this compound are not publicly available, studies on the closely related analog UCB-9260 provide insights into the potential in vivo activity of this class of compounds.

Oral administration of UCB-9260 has demonstrated dose-dependent efficacy in mouse models of inflammation, with activity comparable to that of anti-TNF biologic agents.[5][6]

-

TNF-induced Neutrophil Recruitment: UCB-9260 dose-dependently inhibited both human and mouse TNF-induced neutrophil recruitment to the peritoneal compartment in mice.[6]

-

Collagen Antibody-Induced Arthritis (CAIA): In a mouse CAIA model, UCB-9260 significantly reduced the arthritis clinical score.[6]

Table 2: In Vivo Efficacy of UCB-9260 in Mouse Models

| Model | Dosing | Effect | Reference |

| TNF-induced Peritoneal Neutrophil Recruitment | 10-300 mg/kg, p.o. | Dose-dependent inhibition | [6] |

| Collagen Antibody-Induced Arthritis (CAIA) | 150 mg/kg, p.o., bid | Significant reduction in clinical score | [6] |

Pharmacokinetics

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound are not available in the public domain. The half-life of a related compound, UCB-5307, has been reported as 3.3 hours.[4]

Toxicology

A comprehensive toxicology profile for this compound is not publicly available. This section provides a general overview of the potential toxicological considerations for small molecule TNF inhibitors based on the known adverse effects of the broader class of TNF antagonists.

Common adverse effects associated with TNF inhibitors include:[7]

-

Infections: Increased risk of serious infections, including bacterial, fungal, and viral infections.

-

Injection site/Infusion reactions: Common with injectable biologics.

-

Autoimmune phenomena: Development of autoantibodies and, rarely, drug-induced lupus erythematosus.

-

Malignancies: A potential increased risk of certain malignancies, such as lymphoma and skin cancer, has been a topic of ongoing investigation.[7][8]

-

Congestive Heart Failure: Worsening of pre-existing heart failure has been observed with some TNF inhibitors.[7]

-

Demyelinating Disorders: Rare cases of new-onset or exacerbation of demyelinating diseases have been reported.[7]

It is important to note that these adverse effects are primarily associated with systemic TNF inhibition by biologic agents. The specific toxicology profile of a small molecule inhibitor like this compound may differ and would need to be established through dedicated preclinical safety studies.

Experimental Protocols

Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding kinetics of this compound to human TNF.

-

Instrumentation: Biacore T100/T200.

-

Methodology:

-

Recombinant human TNF is immobilized on a sensor chip.

-

A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.[9]

-

The association and dissociation of the compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Kinetic parameters (kon, koff, and KD) are calculated by fitting the sensorgram data to a suitable binding model.[10]

-

L929 Cell Cytotoxicity Assay

-

Objective: To assess the ability of a compound to inhibit TNF-induced cytotoxicity.

-

Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-induced apoptosis.

-

Methodology:

-

L929 cells are seeded in microtiter plates.

-

Cells are pre-incubated with various concentrations of the test compound (e.g., UCB-9260).

-

A fixed concentration of TNF is added to the wells to induce cell death.

-

After an incubation period, cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay measuring ATP levels.

-

The IC50 value is calculated as the concentration of the compound that inhibits 50% of the TNF-induced cell death.

-

In Vivo Murine Models of Inflammation

-

Objective: To evaluate the in vivo efficacy of a compound in blocking TNF-induced acute inflammation.

-

Animal Model: Mice (e.g., C57BL/6).

-

Methodology:

-

Mice are orally administered the test compound or vehicle.

-

After a defined period, mice are challenged with an intraperitoneal injection of recombinant human or mouse TNF.

-

After a few hours, the peritoneal cavity is lavaged, and the number of recruited neutrophils in the lavage fluid is quantified, typically by flow cytometry or manual cell counting.

-

The percentage inhibition of neutrophil recruitment by the compound is calculated relative to the vehicle-treated group.[6]

-

-

Objective: To assess the therapeutic potential of a compound in a model of inflammatory arthritis.

-

Animal Model: Mice susceptible to arthritis induction (e.g., DBA/1).

-

Methodology:

-

Arthritis is induced by an intravenous injection of a cocktail of anti-collagen antibodies, followed by a lipopolysaccharide (LPS) challenge a few days later.

-

Treatment with the test compound or vehicle is initiated, typically at the time of or shortly after the antibody injection.

-

The severity of arthritis is monitored over time by scoring clinical signs such as paw swelling, erythema, and joint stiffness.

-

The efficacy of the compound is determined by its ability to reduce the clinical arthritis score compared to the vehicle-treated group.[6]

-

Conclusion

This compound is a promising small molecule TNF inhibitor with a novel allosteric mechanism of action. Its ability to stabilize a signaling-incompetent conformation of the TNF trimer offers a differentiated approach compared to existing biologic therapies. While the publicly available data on this compound itself is limited, research on closely related analogs suggests the potential for in vivo efficacy. Further preclinical development, including comprehensive ADME and toxicology studies, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Safety of TNF-α inhibitors: A real-world study based on the US FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols: UCB-6876 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of UCB-6876, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), in various in vitro assays. The information compiled here, including recommended concentrations, detailed experimental protocols, and pathway diagrams, is intended to facilitate research and development in areas involving TNFα-mediated signaling.

This compound functions by binding to and stabilizing an asymmetric conformation of the soluble TNFα trimer.[1] This action hinders the effective interaction of TNFα with its receptor, TNFR1, thereby inhibiting downstream signaling cascades.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro application of this compound.

Table 1: Binding Kinetics and Potency of this compound

| Parameter | Value | Assay Type | Source |

| Dissociation Constant (KD) | 22 µM | Surface Plasmon Resonance (SPR) | [1] |

| Association Rate (kon) | 923 M-1s-1 | Surface Plasmon Resonance (SPR) | [1] |

| Dissociation Rate (koff) | 0.02 s-1 | Surface Plasmon Resonance (SPR) | [1] |

| IC50 (NF-κB activation) | 202 nM | Cell-Based Assay | [1] |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Recommended Concentration Range | Notes | Source |

| Surface Plasmon Resonance (SPR) | 15 µM - 250 µM | For single-cycle kinetics profiling. | [2] |

| Cell-Based TNFα Inhibition Assays | 1 µM - 50 µM | Effective concentrations may vary depending on the cell type and assay endpoint. A dose-response curve is recommended. | Based on reported effective concentrations in similar assays. |

| HEK-293 NF-κB Reporter Gene Assay | 10 µM - 100 µM | Titration is recommended to determine the optimal concentration for your specific experimental setup. | [3] |

| L929 Cell Viability Assay | 1 µM - 30 µM | UCB-9260, a more potent analog, showed activity in the low micromolar range. | [3] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the TNFα signaling pathway.

Caption: Mechanism of this compound action on the TNFα signaling pathway.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the determination of binding kinetics between this compound and human TNFα using SPR.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Methodology:

-

Immobilization: Covalently immobilize recombinant human TNFα onto a CM5 sensor chip using standard amine coupling chemistry to a level of approximately 2000 response units (RU). A blank flow cell should be used as a reference.

-

Running Buffer: Use HBS-P buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) supplemented with 5% DMSO as the running buffer.[2]

-

Analyte Injection: Prepare a serial dilution of this compound in the running buffer. For single-cycle kinetics, inject the concentrations sequentially from lowest to highest (e.g., 15.625 µM, 31.25 µM, 62.5 µM, 125 µM, and 250 µM) over the flow cells at a flow rate of 30 µl/min.[2]

-

Regeneration: After each cycle, regenerate the sensor surface using two 60-second injections of 40 mM HCl followed by a single 30-second injection of 5 mM NaOH.[2]

-

Data Analysis: Perform double referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only injection. Analyze the resulting sensorgrams using appropriate evaluation software to fit the data to a 1:1 binding model and determine the kinetic parameters (kon, koff, and KD).

HEK-293 NF-κB Reporter Gene Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on TNFα-induced NF-κB activation.

Caption: Workflow for a HEK-293 NF-κB reporter gene assay.

Methodology:

-

Cell Culture: Culture HEK-293 cells stably or transiently expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) in appropriate growth medium.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a dilution series of this compound in assay medium.

-

Treatment:

-

Pre-incubate a fixed, sub-maximal concentration of human TNFα with the this compound dilution series for 1 hour at 37°C.

-

Remove the growth medium from the cells and add the TNFα/UCB-6876 mixtures. Include appropriate controls (cells alone, cells + TNFα, cells + this compound without TNFα).

-

-

Incubation: Incubate the plate for a period sufficient to allow for robust reporter gene expression (typically 6-24 hours).

-

Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system being used.

-

Data Analysis: Normalize the data to the TNFα-only control and plot the percentage of inhibition against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

General Recommendations for In Vitro Use

-

Solubility: this compound is soluble in DMSO.[4] For in vitro assays, prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final desired concentration in the assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions and is non-toxic to the cells (typically ≤ 0.5%).

-

Stability: Store the DMSO stock solution at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.

-